molecular formula C6H7N3O2S B120793 N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide CAS No. 150215-32-0

N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No. B120793
M. Wt: 185.21 g/mol
InChI Key: CSGUEGTXNSXMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide, also known as OTAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is of interest due to its unique chemical structure, which allows it to interact with various biological systems in a specific and controlled manner.

Mechanism Of Action

N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide exerts its effects on biological systems by interacting with specific molecular targets. One of the primary targets of N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide is the enzyme thioredoxin reductase, which plays a key role in regulating cellular redox balance. By inhibiting this enzyme, N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide disrupts the balance of reactive oxygen species in cells, leading to oxidative stress and ultimately, apoptosis.

Biochemical And Physiological Effects

N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide in lab experiments is its specificity for certain molecular targets. This allows researchers to study the effects of N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide on specific biological systems, without the risk of off-target effects. Additionally, N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide is its potential toxicity at high concentrations. Careful dose-response studies must be conducted to ensure that N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide is used at safe and effective concentrations.

Future Directions

There are a number of future directions for research on N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide. One area of interest is in the development of N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide-based therapies for cancer and other diseases. Researchers are also studying the potential of N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide as a tool for studying cellular redox balance and oxidative stress. Additionally, there is interest in studying the effects of N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide on other molecular targets, and in developing new derivatives of N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide with enhanced specificity and efficacy. Overall, N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide represents a promising area of research with a wide range of potential applications in scientific research and medicine.

Synthesis Methods

N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide can be synthesized using a variety of methods, including the reaction of thiocarbohydrazide with ethyl acrylate, followed by the addition of acetic anhydride. This reaction results in the formation of a yellow crystalline solid, which can be purified using recrystallization techniques. Other methods of synthesis include the reaction of 2-oxoethyl isothiocyanate with hydrazine hydrate, or the reaction of 2-oxoethyl isothiocyanate with thioacetamide.

Scientific Research Applications

N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It does this by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.

properties

CAS RN

150215-32-0

Product Name

N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide

Molecular Formula

C6H7N3O2S

Molecular Weight

185.21 g/mol

IUPAC Name

N-[3-(2-oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C6H7N3O2S/c1-4(11)7-6-8-5(2-3-10)9-12-6/h3H,2H2,1H3,(H,7,8,9,11)

InChI Key

CSGUEGTXNSXMRL-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC(=NS1)CC=O

Canonical SMILES

CC(=O)NC1=NC(=NS1)CC=O

synonyms

Acetamide, N-[3-(2-oxoethyl)-1,2,4-thiadiazol-5-yl]-

Origin of Product

United States

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